A Technical Guide to Methyl 2-phenoxybenzoate (CAS 21905-56-6): Synthesis, Characterization, and Applications
A Technical Guide to Methyl 2-phenoxybenzoate (CAS 21905-56-6): Synthesis, Characterization, and Applications
Executive Summary: Methyl 2-phenoxybenzoate is a valuable chemical intermediate whose diaryl ether structure serves as a foundational scaffold for more complex molecules. While not extensively studied as a final product, its role as a precursor is significant, particularly in the synthesis of novel therapeutic agents. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing its physicochemical properties, a robust synthesis protocol via Ullmann condensation, methods for analytical characterization, and its established and potential applications in medicinal chemistry. The document emphasizes the rationale behind methodological choices, ensuring a deep understanding of the processes involved.
Introduction to a Versatile Synthetic Building Block
Diaryl ether linkages are prevalent structural motifs in a wide array of pharmaceuticals, agrochemicals, and materials. The synthesis and functionalization of these core structures are therefore of fundamental importance in organic chemistry. Methyl 2-phenoxybenzoate (CAS: 21905-56-6) represents a key intermediate within this class of compounds. Its structure combines a stable phenoxy group with a reactive methyl ester on an adjacent aromatic ring, providing a versatile platform for further chemical modification.
This guide serves as a technical resource, consolidating the known properties and synthetic methodologies for Methyl 2-phenoxybenzoate. It further explores its utility, particularly as a precursor for bioactive compounds, drawing on established data for its derivatives and structurally related molecules.
Physicochemical and Spectroscopic Properties
The fundamental properties of Methyl 2-phenoxybenzoate are summarized below. These characteristics are essential for its handling, reaction setup, and analytical identification.
| Property | Value | Source(s) |
| CAS Number | 21905-56-6 | [1][2][3][4] |
| Molecular Formula | C₁₄H₁₂O₃ | [1][2] |
| Molecular Weight | 228.24 g/mol | [1][5] |
| Boiling Point | 130°C at 0.5 mmHg | [5] |
| Density (Predicted) | 1.153 ± 0.06 g/cm³ | [5] |
| SMILES | O=C(OC)C1=CC=CC=C1OC2=CC=CC=C2 | [1] |
| InChI Key | PUGYLBSXMKBSRP-UHFFFAOYSA-N | [2] |
While detailed, verified spectroscopic data for this specific compound is not widely published, its structure allows for the confident prediction of key signals in NMR, IR, and Mass Spectrometry, which are crucial for its identification and purity assessment following synthesis.
Synthesis and Purification: The Ullmann Condensation Approach
The formation of the diaryl ether bond is the critical step in synthesizing Methyl 2-phenoxybenzoate. The Ullmann condensation is a classic and robust method for this transformation, involving a copper-catalyzed reaction between a phenol and an aryl halide. This approach is favored for its reliability, though it often requires high reaction temperatures.
Detailed Experimental Protocol: Synthesis
This protocol is based on established methodologies for Ullmann-type reactions involving similar substrates.[6][7]
Materials:
-
Methyl 2-bromobenzoate
-
Phenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Reactor Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-bromobenzoate (1.0 eq), phenol (1.2 eq), and anhydrous potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen, which can interfere with the copper catalyst.
-
Catalyst Addition: Under a positive flow of inert gas, add the copper(I) iodide catalyst (0.1 eq). The use of a copper catalyst is essential to facilitate the nucleophilic substitution of the aryl halide.[7]
-
Solvent Addition: Add anhydrous DMF via syringe. DMF is chosen as the solvent for its high boiling point and its ability to dissolve the reactants and inorganic base.
-
Reaction: Heat the reaction mixture to 120-140°C with vigorous stirring. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) (see Section 4.2). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the inorganic base and copper salts.
-
Transfer the filtrate to a separatory funnel and wash with water (3x) to remove residual DMF, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Workflow Diagram: Synthesis
Caption: Ullmann condensation workflow for Methyl 2-phenoxybenzoate synthesis.
Purification Protocol: Column Chromatography
The crude product typically contains unreacted starting materials and side products. Silica gel column chromatography is the standard method for purification.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is recommended, starting with 100% hexanes and gradually increasing the polarity. The optimal solvent system should be determined by TLC analysis first. The less polar product will elute before the more polar starting material, phenol.
Analytical Characterization and Quality Control
A multi-technique approach is essential for unambiguously confirming the structure and assessing the purity of the synthesized Methyl 2-phenoxybenzoate.[6][8]
Protocol 1: Thin-Layer Chromatography (TLC)
-
Use: Rapid monitoring of reaction progress and determining the appropriate solvent system for column chromatography.[8]
-
Procedure: Spot the reaction mixture alongside the starting materials on a silica-coated TLC plate. Develop the plate in a chamber with a suitable eluent (e.g., 10:1 Hexanes:Ethyl Acetate). Visualize the spots under UV light (254 nm). The formation of a new, less polar spot (higher Rf value than phenol) indicates product formation.
Protocol 2: High-Performance Liquid Chromatography (HPLC)
-
Use: To determine the purity of the final product with high accuracy.[6]
-
Typical Parameters:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic or gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Protocol 3: Spectroscopic Confirmation
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The ¹H NMR spectrum should show distinct aromatic protons, a singlet for the methyl ester protons (~3.9 ppm), and characteristic splitting patterns.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound. The molecular ion peak ([M]⁺) should correspond to 228.24 g/mol .[6]
Analytical Workflow Diagram
Caption: Analytical workflow for purity assessment and structural confirmation.
Applications in Research and Development
The primary value of Methyl 2-phenoxybenzoate lies in its role as a versatile intermediate for creating more complex molecules with potential biological activity.
Precursor for Bioactive Hydrazides and Hydrazones
Methyl 2-phenoxybenzoate is a documented starting material for the preparation of hydrazides and hydrazones.[3] This transformation is typically achieved by reacting the methyl ester with hydrazine hydrate. The resulting phenoxy acetic hydrazides have been shown to exhibit analgesic properties, making this a promising avenue for drug discovery.[3] The acylhydrazone moiety is a well-known pharmacophore found in compounds with antibacterial, antifungal, and anticancer activities.[9]
Scaffold for Novel Therapeutics
The phenoxybenzoate core is present in a variety of biologically active compounds. Derivatives of similar structures have been investigated as:
-
Antifungal and Antimicrobial Agents: The diaryl ether linkage is a key feature in many antimicrobial compounds.[10]
-
Anticancer and Anti-inflammatory Agents: The rigid structure can serve as a scaffold for designing molecules that interact with specific biological targets.[10]
-
Trypanocidal Agents: Related 2-phenoxy-1,4-naphthoquinone molecules have demonstrated significant activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[11]
Logical Pathway to Potential Therapeutics
Caption: Synthetic pathways from Methyl 2-phenoxybenzoate to bioactive molecules.
Safety, Handling, and Storage
-
Potential Hazards:
-
Handling Precautions:
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]
-
Conclusion and Future Outlook
Methyl 2-phenoxybenzoate, CAS 21905-56-6, is a synthetically valuable intermediate. Its preparation via Ullmann condensation is a reliable, albeit traditional, method that yields a versatile scaffold for further chemical exploration. The true potential of this compound is realized in its derivatives, which have shown promise in the development of analgesics and other therapeutic agents.
Future research should focus on exploring more modern cross-coupling reactions (e.g., Buchwald-Hartwig) for a more efficient and milder synthesis. Furthermore, a systematic investigation into the biological activity of Methyl 2-phenoxybenzoate itself, as well as a broader library of its derivatives, could uncover novel pharmacological properties, expanding its utility in the field of drug discovery.
References
-
Methyl 2-phenoxybenzoate | 21905-56-6 | C14H12O3. Appchem.
-
Methyl 2-phenoxybenzoate, 99%. Fisher Scientific.
-
METHYL 2-PHENOXYBENZOATE | 21905-56-6. ChemicalBook.
-
CAS NO. 21905-56-6 | METHYL 2-PHENOXYBENZOATE. Arctom Scientific.
-
Methyl 2-Phenoxybenzoate. ChemBK.
-
Material Safety Data Sheet - Methyl benzoate. Alfa Aesar.
-
SAFETY DATA SHEET - Methyl Benzoate. TCI Chemicals.
-
SAFETY DATA SHEET - Methyl benzoate. Thermo Fisher Scientific.
-
Isloor, A. M., Rai, U. S., Shetty, P., Gerber, T., Hosten, E., & Betz, R. (2013). Methyl 2-[(2-methylphenoxy)methyl]benzoate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1813.
-
A Comparative Guide to Analytical Techniques for Monitoring the Synthesis of Methyl 2-(piperidin-1-yl)benzoate. Benchchem.
-
Purity Assessment of Synthesized Methyl 3-(2-aminophenoxy)benzoate: A Comparative Guide. Benchchem.
-
Starting materials for Methyl 3-(2-aminophenoxy)benzoate synthesis. Benchchem.
-
Safety Data Sheet - Methyl 3-phenoxybenzoate. Apollo Scientific.
-
In vitro and In vivo Biological Activity of Two Aryloxy-naphthoquinones in Mice Infected with Trypanosoma cruzi Strains. Medicinal Chemistry.
-
Kowalczyk, T., et al. (2022). Copper(II) Complexes of Selected Acylhydrazones as Potential Biological Agents. Molecules, 27(22), 8000.
Sources
- 1. appchemical.com [appchemical.com]
- 2. Methyl 2-phenoxybenzoate, 99% | Fisher Scientific [fishersci.ca]
- 3. METHYL 2-PHENOXYBENZOATE | 21905-56-6 [chemicalbook.com]
- 4. arctomsci.com [arctomsci.com]
- 5. chembk.com [chembk.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Copper(II) Complexes of Selected Acylhydrazones as Potential Biological Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methyl 2-[(2-methylphenoxy)methyl]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro and In vivo Biological Activity of Two Aryloxy-naphthoquinones in Mice Infected with Trypanosoma cruzi Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. tcichemicals.com [tcichemicals.com]
